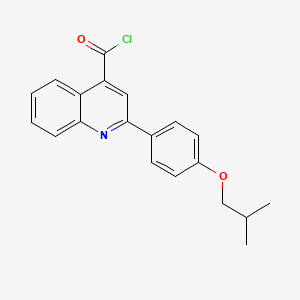![molecular formula C14H10ClFO2 B1393946 2-[(2-フルオロベンジル)オキシ]ベンゾイルクロリド CAS No. 1160249-73-9](/img/structure/B1393946.png)
2-[(2-フルオロベンジル)オキシ]ベンゾイルクロリド
概要
説明
2-[(2-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its reactivity and is often utilized in various chemical synthesis processes.
科学的研究の応用
2-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drug candidates by modifying biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-fluorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
2-Fluorobenzyl alcohol+Benzoyl chloride→2-[(2-Fluorobenzyl)oxy]benzoyl chloride+HCl
Industrial Production Methods
While specific industrial production methods for 2-[(2-Fluorobenzyl)oxy]benzoyl chloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-[(2-Fluorobenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Bases like pyridine or triethylamine
Major Products
Amides: Formed when reacting with amines
Esters: Formed when reacting with alcohols
Acids: Formed upon hydrolysis
作用機序
The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
類似化合物との比較
Similar Compounds
Uniqueness
2-[(2-Fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the fluorobenzyl and benzoyl chloride moieties. This combination imparts distinct reactivity and properties, making it a valuable reagent in synthetic chemistry and proteomics research .
特性
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOIBOGLGLQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)











